Ethyl 3-{[({[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]methyl}-4-methylbenzoate
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Overview
Description
ETHYL 3-[(2-{[5-(4-TERT-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]-4-METHYLBENZOATE is a complex organic compound with a molecular formula of C25H29N3O4S and a molecular weight of 467.58 g/mol . This compound is notable for its unique structure, which includes a 1,3,4-oxadiazole ring, a tert-butylphenyl group, and an ethyl ester moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of ETHYL 3-[(2-{[5-(4-TERT-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]-4-METHYLBENZOATE typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the tert-butylphenyl and ethyl ester groups. One common synthetic route involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the tert-butylphenyl group: This step often involves a nucleophilic substitution reaction where the oxadiazole ring is reacted with a tert-butylphenyl halide.
Formation of the ethyl ester: The final step typically involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
ETHYL 3-[(2-{[5-(4-TERT-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]-4-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
ETHYL 3-[(2-{[5-(4-TERT-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]-4-METHYLBENZOATE is used in a variety of scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and reactivity, particularly in the context of heterocyclic chemistry and the synthesis of novel materials.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress and inflammation play a role.
Mechanism of Action
The mechanism of action of ETHYL 3-[(2-{[5-(4-TERT-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]-4-METHYLBENZOATE involves its interaction with various molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The tert-butylphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
ETHYL 3-[(2-{[5-(4-TERT-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]-4-METHYLBENZOATE can be compared with other similar compounds, such as:
ETHYL 3-[(2-{[5-(4-TERT-BUTYLPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]-4-METHYLBENZOATE: This compound has a thiadiazole ring instead of an oxadiazole ring, which may result in different chemical reactivity and biological activity.
ETHYL 3-[(2-{[5-(4-TERT-BUTYLPHENYL)-1,3,4-TRIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]-4-METHYLBENZOATE: The triazole ring in this compound may confer different properties, such as increased stability or altered bioactivity.
The uniqueness of ETHYL 3-[(2-{[5-(4-TERT-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]-4-METHYLBENZOATE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H29N3O4S |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
ethyl 3-[[[2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]methyl]-4-methylbenzoate |
InChI |
InChI=1S/C25H29N3O4S/c1-6-31-23(30)18-8-7-16(2)19(13-18)14-26-21(29)15-33-24-28-27-22(32-24)17-9-11-20(12-10-17)25(3,4)5/h7-13H,6,14-15H2,1-5H3,(H,26,29) |
InChI Key |
OFXLHCGWLJUJDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)CNC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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